molecular formula C18H25FN2O2 B6139479 N-(3-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)acetamide

N-(3-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)acetamide

Cat. No. B6139479
M. Wt: 320.4 g/mol
InChI Key: YKGDGNJULWYARR-UHFFFAOYSA-N
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Description

N-(3-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as FPEPA, and it belongs to the class of piperidine-based compounds.

Mechanism of Action

FPEPA is believed to exert its therapeutic effects by acting as a positive allosteric modulator of the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is involved in various cellular processes, including ion channel regulation, calcium signaling, and cell survival. FPEPA binds to the sigma-1 receptor and enhances its activity, leading to the downstream effects that are responsible for its therapeutic properties.
Biochemical and Physiological Effects:
FPEPA has been shown to modulate various neurotransmitter systems, including dopamine, serotonin, and glutamate. It has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. FPEPA has been shown to reduce inflammation and oxidative stress, which are implicated in the pathogenesis of various neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

FPEPA has several advantages for lab experiments. It has high potency and selectivity for the sigma-1 receptor, making it a useful tool for studying the role of this receptor in various cellular processes. FPEPA is also stable and has good solubility in water, allowing for easy administration in in vitro and in vivo experiments.
One of the limitations of FPEPA is its low yield in the synthesis process. This makes it difficult to obtain large quantities of the compound for use in experiments. Additionally, FPEPA has not been extensively studied in humans, and its safety profile in humans is not well established.

Future Directions

There are several future directions for research on FPEPA. One area of interest is the potential use of FPEPA in the treatment of depression and other mood disorders. FPEPA has been found to increase the levels of BDNF, which is implicated in the pathogenesis of depression. Another area of interest is the potential use of FPEPA in the treatment of drug addiction. FPEPA has been shown to reduce drug-seeking behavior in animal models of addiction.
Conclusion:
In conclusion, FPEPA is a promising compound with potential therapeutic applications in various neurological and psychiatric disorders. Its mechanism of action involves modulation of the sigma-1 receptor, and it has been found to exhibit neuroprotective, analgesic, and anti-inflammatory properties. While FPEPA has several advantages for lab experiments, its safety profile in humans is not well established, and further research is needed to fully understand its potential therapeutic applications.

Synthesis Methods

The synthesis of FPEPA involves the reaction of 3-(2-bromoethyl)-1-fluorobenzene with 3-piperidone to form 3-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)acetamide. The reaction is carried out in the presence of a palladium catalyst and a base. The yield of FPEPA obtained through this method is around 50%.

Scientific Research Applications

FPEPA has been extensively studied for its potential therapeutic applications. It has been found to exhibit neuroprotective, analgesic, and anti-inflammatory properties. FPEPA has also been shown to have anxiolytic effects, making it a potential treatment for anxiety disorders. Additionally, FPEPA has been found to have potential applications in the treatment of Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

N-[3-[3-[2-(3-fluorophenyl)ethyl]piperidin-1-yl]-3-oxopropyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O2/c1-14(22)20-10-9-18(23)21-11-3-5-16(13-21)8-7-15-4-2-6-17(19)12-15/h2,4,6,12,16H,3,5,7-11,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGDGNJULWYARR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC(=O)N1CCCC(C1)CCC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)acetamide

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